molecular formula C25H23N3O3 B7686340 N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide

Cat. No. B7686340
M. Wt: 413.5 g/mol
InChI Key: FHZPGZWHDYEDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide, also known as EI, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound was first synthesized in 2008 and has since been the subject of numerous studies due to its unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and survival. It has also been shown to modulate certain signaling pathways that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been shown to have antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments is its unique properties that make it a potential candidate for various scientific research applications. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the research of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide. Some of these include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential use in other scientific research applications. Additionally, more research is needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide involves the reaction of 4-ethoxybenzoic acid with isonicotinoyl chloride in the presence of triethylamine to produce 4-ethoxy-N-(isonicotinoyl)benzamide. This compound is then reacted with 2-hydroxy-6-methylquinoline in the presence of acetic anhydride to produce N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been studied for its potential use in various scientific research applications. Some of the areas where this compound has shown promise include cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In neurodegenerative diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been shown to have antibacterial and antiviral properties.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-31-22-7-5-21(6-8-22)28(25(30)18-10-12-26-13-11-18)16-20-15-19-14-17(2)4-9-23(19)27-24(20)29/h4-15H,3,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZPGZWHDYEDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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